![molecular formula C8H16N2 B2737182 (3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine CAS No. 2230912-48-6](/img/structure/B2737182.png)
(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine
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Description
“(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine” is a chemical compound. Its molecular formula is C8H16N2, with an average mass of 140.226 Da .
Molecular Structure Analysis
The molecular structure of “(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine” consists of a pyrrolo[3,2-b]pyridine core with a methyl group attached .Scientific Research Applications
- Applications : Pyrazolo[3,4-b]pyridines have been investigated for their activity against various biological targets, including enzymes, receptors, and signaling pathways .
- Alternative Reduction Procedures : Stereoselective reduction procedures have been explored to achieve desired chirality in nonane derivatives .
- Multicomponent Reactions : Researchers have utilized microwave irradiation for multicomponent reactions leading to these heterocyclic structures .
- Catalytic Routes : Researchers have used catalysts to synthesize pyrazolo[3,4-b]pyridines. For instance, a prepared sample was used as a catalyst in the condensation reaction of aldehydes to form these compounds .
Medicinal Chemistry and Drug Development
Chiral Synthesis and Stereoselectivity
Microwave-Assisted Synthesis
Catalysis and Green Synthesis
properties
IUPAC Name |
(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESUDRQFGPKYSI-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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